molecular formula C17H17NO3 B12625401 (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one CAS No. 920802-96-6

(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one

Katalognummer: B12625401
CAS-Nummer: 920802-96-6
Molekulargewicht: 283.32 g/mol
InChI-Schlüssel: BWOUQDTYEOAYLH-INIZCTEOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one is a chiral morpholinone derivative characterized by a benzyloxy-substituted phenyl group at the 6-position of the morpholin-3-one ring, with an (R)-configured stereocenter. Key synthetic steps involve palladium-catalyzed hydrogenation for deprotection of benzyl groups (e.g., conversion of 4-[3-(benzyloxy)phenyl]morpholin-3-one to 4-(3-hydroxyphenyl)morpholin-3-one) . Its 1H NMR profile (e.g., δ 3.66–4.17 ppm for morpholine protons and aromatic signals at δ 6.65–7.19 ppm) confirms the core structure and substituent arrangement .

Eigenschaften

CAS-Nummer

920802-96-6

Molekularformel

C17H17NO3

Molekulargewicht

283.32 g/mol

IUPAC-Name

(6R)-6-(4-phenylmethoxyphenyl)morpholin-3-one

InChI

InChI=1S/C17H17NO3/c19-17-12-21-16(10-18-17)14-6-8-15(9-7-14)20-11-13-4-2-1-3-5-13/h1-9,16H,10-12H2,(H,18,19)/t16-/m0/s1

InChI-Schlüssel

BWOUQDTYEOAYLH-INIZCTEOSA-N

Isomerische SMILES

C1[C@H](OCC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Kanonische SMILES

C1C(OCC(=O)N1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one typically involves the reaction of a morpholine derivative with a benzyloxyphenyl compound. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as palladium on carbon. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one kann verschiedene chemische Reaktionen eingehen, darunter:

    Oxidation: Die Benzyloxygruppe kann oxidiert werden, um ein Benzaldehydderviat zu bilden.

    Reduktion: Die Carbonylgruppe im Morpholinring kann reduziert werden, um ein Hydroxylderivat zu bilden.

    Substitution: Die Benzyloxygruppe kann durch andere funktionelle Gruppen, wie z. B. Halogene oder Alkylgruppen, substituiert werden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

    Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

    Substitution: Halogenierung kann mit Reagenzien wie Brom (Br2) oder Chlor (Cl2) unter geeigneten Bedingungen erreicht werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind Benzaldehydd Derivate, Hydroxylderivate und verschiedene substituierte Morpholinverbindungen.

Wissenschaftliche Forschungsanwendungen

Alzheimer's Disease Treatment

Research indicates that compounds similar to (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one exhibit inhibitory activity against beta-secretase (BACE1) and BACE2, enzymes involved in the production of beta-amyloid peptides. Elevated levels of these peptides are associated with Alzheimer's disease. Inhibiting these enzymes can potentially reduce the formation of amyloid plaques, which are characteristic of Alzheimer's pathology .

Diabetes Management

The compound also shows promise in the management of type 2 diabetes. Inhibition of BACE2 has been linked to improved insulin secretion and preservation of pancreatic beta-cell mass, making it a candidate for therapeutic strategies aimed at metabolic disorders .

Monoamine Oxidase Inhibition

This compound derivatives have been studied for their ability to selectively inhibit monoamine oxidase type B (MAO B). This inhibition is significant as MAO B plays a role in the metabolism of neurotransmitters such as dopamine, and its inhibition can be beneficial in treating neurodegenerative diseases like Parkinson's disease .

Enzyme Inhibition

The primary mechanism through which this compound exerts its effects is through enzyme inhibition. The compound has been shown to have low nanomolar IC50 values against MAO B, indicating high potency and selectivity . This selectivity is crucial for minimizing side effects associated with non-selective inhibitors.

Structural Activity Relationship

The structural characteristics of this compound contribute to its biological activity. The presence of the benzyloxy group enhances lipophilicity, facilitating better penetration into biological membranes and increasing bioavailability .

Synthetic Pathways

Various synthetic routes have been developed to produce this compound and its derivatives. These pathways often involve multi-step reactions that include key intermediates such as oxadiazolones, which are crucial for achieving the desired pharmacological properties .

Case Studies

Several studies have documented the synthesis and evaluation of related morpholine derivatives, demonstrating their potential as drug candidates:

  • A study synthesized a series of 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives, identifying potent MAO B inhibitors with a focus on structure-activity relationships .
  • Another research project highlighted the synthesis of various morpholine derivatives with anti-diabetic properties, showcasing their efficacy in preclinical models .

Tables

Application AreaMechanismReferences
Alzheimer's DiseaseBACE1/BACE2 Inhibition
Type 2 DiabetesInsulin Secretion Enhancement
Neurodegenerative DiseasesMAO B Inhibition

Wirkmechanismus

The mechanism of action of (6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs in Morpholinone and Piperidine Families

Key Differences and Implications

Stereochemistry and Bioactivity
  • The (6R) configuration in the target compound distinguishes it from enantiomers like (S)-6-((R)-hydroxyphenylmethyl)morpholin-3-one .
  • Compound H (triazine-piperidine) shares the benzyloxy motif but lacks the morpholinone core.
Substituent Effects
  • Benzyloxy vs. Bromophenyl : The bromophenyl analog () replaces benzyloxy with a halogen, likely altering electronic properties and binding affinity. Bromine’s electronegativity may enhance halogen bonding in target interactions.
  • Methyl Substitution : The 4-methyl variant () introduces steric hindrance, which could affect conformational flexibility compared to the unmethylated target compound.

Physicochemical Properties

Table 2: NMR Data Comparison
Compound Key 1H NMR Signals (DMSO-d6) Reference
4-(3-Hydroxyphenyl)morpholin-3-one δ 3.66–3.68 (t, 2H), 4.17 (s, 2H), 6.65–6.78 (m, 3H)
6-(Benzyloxy)-benzofuran-3-one derivatives Aromatic signals δ 6.5–7.5 ppm (substituent-dependent)
  • The target compound’s benzyloxy group contributes to distinct aromatic splitting patterns (δ 6.65–7.19 ppm) , whereas bromophenyl analogs () would exhibit upfield shifts due to bromine’s electron-withdrawing effects.

Commercial and Research Relevance

  • The bromophenyl morpholinone derivative () is commercially available at premium prices (e.g., ¥1582.90/500 mg), reflecting demand for chiral intermediates in drug discovery .

Biologische Aktivität

(6R)-6-[4-(Benzyloxy)phenyl]morpholin-3-one is a morpholine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by the presence of a benzyloxy group, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C19_{19}H22_{22}N2_{2}O3_{3}
  • Molecular Weight: 342.39 g/mol
  • CAS Number: 1268863-32-6

The presence of the benzyloxy group is significant as it may influence the compound's lipophilicity and ability to penetrate biological membranes, potentially enhancing its efficacy against various targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may act through:

  • Enzyme Inhibition: It has been studied for its potential to inhibit enzymes related to various metabolic pathways.
  • Receptor Binding: The compound may bind to receptors involved in signaling pathways, affecting cellular responses.

Antidiabetic Activity

Recent studies have explored the antidiabetic potential of morpholine derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to reduced blood glucose levels post-meal .

Anticancer Potential

Research indicates that morpholine derivatives possess anticancer properties. The compound's structure allows it to interact with cancer cell signaling pathways, potentially inhibiting tumor growth. For instance, studies have demonstrated that similar compounds can induce apoptosis in various cancer cell lines .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntidiabeticInhibition of α-glucosidase
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study: Antidiabetic Activity
In a study evaluating the α-glucosidase inhibitory activity, this compound demonstrated significant inhibition compared to standard drugs like acarbose. The study utilized in vitro assays on various cell lines, confirming the compound's efficacy in managing postprandial hyperglycemia .

Case Study: Anticancer Activity
Another research effort focused on the anticancer properties of morpholine derivatives similar to this compound. The compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggested that this activity might be linked to the modulation of apoptotic pathways and cell cycle arrest .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.